molecular formula C9H12O B056540 (E)-non-3-en-8-yn-2-one CAS No. 123405-87-8

(E)-non-3-en-8-yn-2-one

Cat. No. B056540
M. Wt: 136.19 g/mol
InChI Key: GNXLVAFDTWVHAH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-non-3-en-8-yn-2-one is a chemical compound that belongs to the class of α,β-unsaturated ketones. It is a colorless liquid with a strong odor and is widely used in various scientific research applications. This molecule has attracted considerable attention due to its unique structure and interesting biological properties.

Mechanism Of Action

The mechanism of action of (E)-non-3-en-8-yn-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators.

Biochemical And Physiological Effects

(E)-non-3-en-8-yn-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. It has been shown to reduce inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.

Advantages And Limitations For Lab Experiments

(E)-non-3-en-8-yn-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. It has a unique structure and interesting biological properties, which make it a valuable tool for studying various cellular processes. However, it also has some limitations. It is highly reactive and can be unstable under certain conditions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (E)-non-3-en-8-yn-2-one. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the study of its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, fungal infections, and inflammation. Further studies are needed to determine its safety and efficacy in humans. Finally, the use of (E)-non-3-en-8-yn-2-one as a ligand in the synthesis of metal complexes is an area of interest for catalysis and material science.

Synthesis Methods

The synthesis of (E)-non-3-en-8-yn-2-one can be achieved by several methods. One of the most commonly used methods is the Sonogashira coupling reaction between non-3-en-8-yn-2-ol and propargyl bromide. This reaction involves the use of palladium catalysts and copper(I) iodide as a co-catalyst. The reaction takes place under an inert atmosphere of nitrogen or argon at room temperature. Another method involves the oxidation of non-3-en-8-yn-2-ol using potassium permanganate or chromium trioxide. This method is less commonly used due to the high toxicity of these oxidizing agents.

Scientific Research Applications

(E)-non-3-en-8-yn-2-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects. This molecule has been used as a starting material for the synthesis of various biologically active compounds. (E)-non-3-en-8-yn-2-one has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and material science.

properties

CAS RN

123405-87-8

Product Name

(E)-non-3-en-8-yn-2-one

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(E)-non-3-en-8-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,7-8H,4-6H2,2H3/b8-7+

InChI Key

GNXLVAFDTWVHAH-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/CCCC#C

SMILES

CC(=O)C=CCCCC#C

Canonical SMILES

CC(=O)C=CCCCC#C

synonyms

3-Nonen-8-yn-2-one, (3E)- (9CI)

Origin of Product

United States

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